Disodium edetate dihydrate
Overview
Description
Disodium edetate dihydrate, also known as EDTA disodium salt dehydrate, is a chelating agent that forms an octahedral complex with divalent cations . It is used in molecular biology research to inhibit enzymes dependent on activation by metal ions and acts as an anticoagulant during blood collection for hematological tests . It is also the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties .
Synthesis Analysis
EDTA is used in the synthesis of Meropenem, an ultra-broad spectrum injectable antibiotic . The synthesis involves the derivatization of EDTA with Ferric chloride solution by heating at 70 °C in a water bath for about 20 minutes .Molecular Structure Analysis
The molecular formula of Disodium edetate dihydrate is C10H18N2Na2O10 . Its average mass is 372.237 Da and its monoisotopic mass is 372.075684 Da .Chemical Reactions Analysis
EDTA forms stable complexes with most metal ions due to its powerful chelating properties . It is widely used in medicine, chemical industry, food technology, agriculture, and pharmaceutical technology .Physical And Chemical Properties Analysis
Disodium edetate dihydrate is a white, water-insoluble solid . It is hygroscopic and is unstable when exposed to moisture .Scientific Research Applications
1. Analytical Chemistry and Spectrophotometry
Disodium edetate dihydrate (DED) is utilized in analytical methods like atomic absorption spectrophotometry. For instance, a study by Hurtubise (1974) developed an atomic absorption method for determining DED in streptomycin, highlighting its role in analytical chemistry (Hurtubise, 1974).
2. Industrial Applications
DED is used in industrial processes, such as the decolorization and purification of methanol waste in pesticide production, as investigated by Dong Yu-wu (2012). This application demonstrates DED's utility in improving industrial recycling and waste management (Dong Yu-wu, 2012).
3. Color Stabilization
Šubert et al. (2006) studied the efficiency of DED in stabilizing the color of Castellani's paint, finding that 0.03% DED was more effective than 0.02% in preventing coloration increase. This suggests its potential in maintaining the stability of color in various applications (Šubert, Farsa, & Cieslarová, 2006).
4. Pharmaceutical Analysis and Development
In pharmaceuticals, DED plays a critical role. Deshpande et al. (2019) validated a high-performance liquid chromatography method for quantifying DED in lyophilized injectable drugs, illustrating its importance in pharmaceutical analysis (Deshpande, Farooqui, Ganap, Khadke, & Kayande, 2019).
5. Solar Energy Research
In the field of solar energy, Li et al. (2014) introduced DED as an interfacial material in organic solar cells, significantly increasing their power conversion efficiency. This research points to DED's potential in enhancing renewable energy technologies (Li, Zhang, Wang, Gao, & Fang, 2014).
Safety And Hazards
Future Directions
Disodium edetate dihydrate is used to remove small amounts of lead from the body if the lead is causing problems . It is also used to control abnormal heartbeats caused by an overdose of the drug called digitalis . Future research may explore additional applications of this compound.
Relevant Papers A paper titled “A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique” provides valuable insights into the use of Disodium edetate dihydrate in the synthesis of Meropenem .
properties
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Na2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
Record name | Edetate disodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5049576 | |
Record name | Disodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edetate Disodium | |
CAS RN |
6381-92-6 | |
Record name | Edetate disodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium ethylenediaminetetraacetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Edetate disodium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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